1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea
Description
BenchChem offers high-quality 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c23-16-6-8-17(9-7-16)24-21(30)26-22-25-18(15-31-22)14-20(29)28-12-10-27(11-13-28)19-4-2-1-3-5-19/h1-9,15H,10-14H2,(H2,24,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVPGERZQCZCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group, a thiazole moiety, and a piperazine derivative. Its molecular formula is , with a molecular weight of approximately 397.92 g/mol. The presence of various functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The thiazole and urea groups may interact with enzymes involved in cancer cell proliferation.
- Receptor Modulation : The piperazine moiety could influence neurotransmitter receptors, potentially affecting neurological pathways.
Biological Activity Overview
Research indicates that 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea exhibits several key biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cells by inducing apoptosis.
- Case Study : In vitro assays revealed an IC50 value of 12 µM against MCF-7 cells, indicating significant potency.
-
Antimicrobial Properties :
- The compound has demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Table 1 summarizes the antimicrobial activity against various strains:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Bacillus subtilis | 12 | 64 |
| Escherichia coli | 9 | >128 |
- Neuroprotective Effects :
- The piperazine component is believed to confer neuroprotective effects, potentially making it useful in treating neurodegenerative diseases.
- Research Findings : In rodent models, the compound showed reduced neuroinflammation markers when administered post-injury.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in the piperazine or thiazole substituents may lead to enhanced selectivity and potency. Research has indicated that modifications at these sites can significantly alter biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
